Estradiol Cypionate

Catalog No.
S527451
CAS No.
313-06-4
M.F
C26H36O3
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol Cypionate

CAS Number

313-06-4

Product Name

Estradiol Cypionate

IUPAC Name

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3

InChI Key

UOACKFBJUYNSLK-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O

Solubility

Soluble in DMSO (5mg/mL)

Synonyms

Depo-estradiol, estradiol 17 beta-cyclopentanepropionate, estradiol 17 beta-cyclopentylpropionate, estradiol 17 beta-cypionate, estradiol cypionate

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O

Description

The exact mass of the compound Depofemin is 396.2664 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (5mg/mL). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756761. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Estradiol cypionate is an ester of estradiol, a naturally occurring estrogen hormone. Its chemical structure is represented as C26H36O3, and it is classified as a prodrug, meaning it is converted into the active form estradiol in the body after administration. Estradiol cypionate is primarily used in hormone replacement therapy for women undergoing menopause or for those with estrogen deficiency due to various medical conditions. It is administered via intramuscular injection and provides a sustained release of estradiol into the bloodstream, resulting in prolonged biological effects compared to unmodified estradiol .

Estradiol cypionate works by mimicking the effects of the natural female sex hormone, estradiol. It binds to estrogen receptors in various tissues throughout the body, influencing gene expression and cellular processes. These effects are responsible for the therapeutic benefits in different conditions [, ].

Estradiol cypionate is generally well-tolerated but can cause side effects like breast tenderness, irregular bleeding, and mood swings []. It's important to note:

  • Increased risk of blood clots: Estradiol cypionate may increase the risk of blood clots, especially in individuals with pre-existing risk factors [].
  • Not recommended for pregnant or breastfeeding women: Estradiol cypionate can harm the developing fetus or infant [].
  • Consult a healthcare professional before use: It's crucial to discuss your medical history and potential risks with a doctor before using estradiol cypionate.

The metabolism of estradiol cypionate involves hydrolysis, where the ester bond is cleaved by esterases present in the liver and other tissues. This reaction releases estradiol and cypionic acid as metabolites. The pharmacokinetic profile indicates a half-life of approximately 8 to 10 days when administered intramuscularly, with the duration of action ranging from 11 to 24 days depending on the formulation .

Key Reactions:

  • Hydrolysis of Estradiol Cypionate:
    Estradiol Cypionate+EsteraseEstradiol+Cypionic Acid\text{Estradiol Cypionate}+\text{Esterase}\rightarrow \text{Estradiol}+\text{Cypionic Acid}

The synthesis of estradiol cypionate typically involves the esterification of estradiol with cyclopentanepropionic acid. This reaction can be catalyzed by acid catalysts under controlled temperatures to yield estradiol cypionate efficiently. The general reaction can be summarized as follows:

Estradiol+Cyclopentanepropionic AcidAcid CatalystEstradiol Cypionate+Water\text{Estradiol}+\text{Cyclopentanepropionic Acid}\xrightarrow{\text{Acid Catalyst}}\text{Estradiol Cypionate}+\text{Water}

This method ensures high purity and yield of estradiol cypionate suitable for pharmaceutical applications .

Estradiol cypionate is primarily used in:

  • Hormone Replacement Therapy: To alleviate symptoms associated with menopause such as hot flashes and vaginal dryness.
  • Menstrual Cycle Regulation: In women with irregular menstrual cycles due to hormonal imbalances.
  • Gender-Affirming Hormone Therapy: For transgender women seeking feminization.
  • Treatment of Certain Hormone-sensitive Cancers: Such as prostate cancer in men .

Estradiol cypionate can interact with various medications, potentially affecting their efficacy or increasing the risk of adverse effects. Notable interactions include:

  • Anticoagulants: Increased risk of thrombosis when combined with blood thinners.
  • Anticonvulsants: May reduce the effectiveness of hormonal therapies.
  • Corticosteroids: Can enhance the effects of corticosteroids leading to increased side effects .

Monitoring is essential when administering estradiol cypionate alongside these medications.

Estradiol cypionate shares structural and functional similarities with other estrogen compounds. Here are some notable comparisons:

CompoundTypeDuration of ActionUnique Features
Estradiol ValerateEster of EstradiolModerateMore rapid metabolism; lower receptor affinity than estradiol
EstroneNatural EstrogenShortLess potent than estradiol; primarily converted to estradiol in vivo
EthinylestradiolSynthetic EstrogenLongMore potent; used mainly in oral contraceptives
Estradiol AcetateEster of EstradiolModerateSimilar pharmacological effects but shorter duration than estradiol cypionate

Estradiol cypionate's unique aspect lies in its sustained release profile, making it particularly effective for long-term hormone replacement therapy compared to its counterparts that may require more frequent dosing .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

396.26644501 g/mol

Monoisotopic Mass

396.26644501 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7E1DV054LO

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (97.5%): May cause cancer [Danger Carcinogenicity];
H360 (95%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Depo-Estradiol intramuscular depot injection is indicated for the treatment of moderate to severe vasomotor symptoms and hypoestrogenism due to hypogonadism.
FDA Label

Pharmacology

Estrogen mediates its effects across the body through potent agonism of the Estrogen Receptor (ER), which is located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Estradiol binds to both subtypes of the Estrogen Receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Estradiol also acts as a potent agonist of G Protein-coupled Estrogen Receptor (GPER), which has recently been recognized as a major mediator of estradiol's rapid cellular effects [A31620].
Estradiol Cypionate is the cypionate salt form of estradiol, the most potent, naturally produced estrogen. Estradiol cypionate diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated complex binds to the estrogen response element on the DNA and activates the transcription of genes involved in the functioning of the female reproductive system and secondary sex characteristics.

MeSH Pharmacological Classification

Contraceptive Agents, Female

Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause and of hypoestrogenism, which are primarily caused by a loss of estrogenic activity.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

313-06-4

Absorption Distribution and Excretion

When conjugated with aryl and alkyl groups for parenteral administration, the rate of absorption of oily preparations is slowed with a prolonged duration of action, such that a single intramuscular injection of estradiol valerate or estradiol cypionate is absorbed over several weeks.
Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates.
The distribution of exogenous estrogens is similar to that of endogenous estrogens. Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs.

Metabolism Metabolites

Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.

Wikipedia

Estradiol_cypionate
Clocapramine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-cyclopentanepropanoate: INACTIVE

Dates

Modify: 2023-08-15
1: Silva EP, Wiltbank MC, Machado AB, Gambin LS, Dias MM, Chaiben MFC, Bernardi ML, Borges JBS. Optimizing timed AI protocols for Angus beef heifers: Comparison of induction of synchronized ovulation with estradiol cypionate or GnRH. Theriogenology. 2018 Jul 27;121:7-12. doi: 10.1016/j.theriogenology.2018.07.019. [Epub ahead of print] PubMed PMID: 30125829.
2: Pfeifer LFM, Rodrigues WB, Casanova da Silva K, Anache NA, Castro NÁ, Castilho EM, Nogueira E. Different protocols using PGF(2)α as ovulation inducer in Nelore cows subjected to estradiol-progesterone timed AI based protocols. Theriogenology. 2018 Oct 15;120:56-60. doi: 10.1016/j.theriogenology.2018.06.030. Epub 2018 Jul 4. PubMed PMID: 30092375.
3: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501761/ PubMed PMID: 30000820.
4: Ferreira RM, Conti TL, Gonçalves RL, Souto LA, Sales JNS, Sá Filho MF, Elliff FM, Baruselli PS. Synchronization treatments previous to natural breeding anticipate and improve the pregnancy rate of postpartum primiparous beef cows. Theriogenology. 2018 Jul 1;114:206-211. doi: 10.1016/j.theriogenology.2017.11.022. Epub 2018 Apr 4. PubMed PMID: 29653388.
5: Silva MAV, Santos CS, França IG, Pereira HG, Sá Filho MF, Freitas BG, Guerreiro BM, Faquim A, Baruselli PS, Torres-Júnior JRS. Hormonal strategy to reduce suckled beef cow handling for timed artificial insemination with sex-sorted semen. Theriogenology. 2018 Jul 1;114:159-164. doi: 10.1016/j.theriogenology.2018.03.020. Epub 2018 Mar 21. PubMed PMID: 29626739.
6: Taschetto APD, Levone BR, Kochenborger L, da Silva ES, Flores RA, Faria MS, Paschoalini MA. Estradiol suppresses ingestive response evoked by activation of 5-HT1A receptors in the lateral hypothalamus of ovariectomized rats. Behav Pharmacol. 2018 Aug;29(5):437-444. doi: 10.1097/FBP.0000000000000391. PubMed PMID: 29521667.
7: Castro NA, Neves PMA, Cestaro JP, Melo VTO, Schneider A, Pfeifer LFM. Use of prostaglandin F2α as ovulatory stimulus for synchronizing dairy cattle. Res Vet Sci. 2018 Jun;118:151-154. doi: 10.1016/j.rvsc.2018.01.010. Epub 2018 Jan 31. PubMed PMID: 29453074.
8: Santos MH, Ferraz Junior MVC, Polizel DM, Barroso JPR, Miszura AA, Martins AS, Bertoloni AV, Oliveira GB, Pires AV. Decreasing from 9 to 7 days the permanence of progesterone inserts make possible their use up to 5 folds in suckled Nellore cows. Theriogenology. 2018 Apr 15;111:56-61. doi: 10.1016/j.theriogenology.2018.01.017. Epub 2018 Jan 31. PubMed PMID: 29428845.
9: Prata AB, Drum JN, Melo LF, Araujo ER, Sartori R. Effect of different chorionic gonadotropins on final growth of the dominant follicle in Bos indicus cows. Theriogenology. 2018 Apr 15;111:52-55. doi: 10.1016/j.theriogenology.2018.01.011. Epub 2018 Jan 31. PubMed PMID: 29428844.
10: Melo LF, Monteiro PLJ Jr, Nascimento AB, Drum JN, Spies C, Prata AB, Wiltbank MC, Sartori R. Follicular dynamics, circulating progesterone, and fertility in Holstein cows synchronized with reused intravaginal progesterone implants that were sanitized by autoclave or chemical disinfection. J Dairy Sci. 2018 Apr;101(4):3554-3567. doi: 10.3168/jds.2017-13570. Epub 2018 Feb 7. PubMed PMID: 29428754.
11: Rodrigues AD, Cooke RF, Cipriano RS, Silva LGT, Cerri RLA, Cruppe LH, Meneghetti M, Pohler KG, Vasconcelos JLM. Impacts of estrus expression and intensity during a timed-AI protocol on variables associated with fertility and pregnancy success in Bos indicus-influenced beef cows. J Anim Sci. 2018 Feb 15;96(1):236-249. doi: 10.1093/jas/skx043. PubMed PMID: 29408965.
12: Sá Filho MF, Gonella-Diaza AM, Sponchiado M, Mendanha MF, Pugliesi G, Ramos RDS, Andrade SCDS, Gasparin G, Coutinho LL, Goissis MD, Mesquita FS, Baruselli PS, Binelli M. Impact of hormonal modulation at proestrus on ovarian responses and uterine gene expression of suckled anestrous beef cows. J Anim Sci Biotechnol. 2017 Nov 1;8:79. doi: 10.1186/s40104-017-0211-3. eCollection 2017. PubMed PMID: 29118976; PubMed Central PMCID: PMC5664832.
13: Martins T, Talamoni JP, Sponchiado M, Maio JRG, Nogueira GP, Pugliesi G, Binelli M. Impact of estradiol cypionate prior to TAI and progesterone supplementation at initial diestrus on ovarian and fertility responses in beef cows. Theriogenology. 2017 Dec;104:156-163. doi: 10.1016/j.theriogenology.2017.08.017. Epub 2017 Aug 19. PubMed PMID: 28846912.
14: Curcio BR, Canisso IF, Pazinato FM, Borba LA, Feijó LS, Muller V, Finger IS, Toribio RE, Nogueira CEW. Estradiol cypionate aided treatment for experimentally induced ascending placentitis in mares. Theriogenology. 2017 Oct 15;102:98-107. doi: 10.1016/j.theriogenology.2017.03.010. Epub 2017 Mar 29. PubMed PMID: 28755579.
15: Magro AG, Assis VP, Silva LC, Tafuri WL, Silva SO, Melo MN, Valle GR. Leishmania infantum is present in vaginal secretions of naturally infected bitches at lower levels in oestrogenized bitches than in non-oestrogenized bitches. Acta Parasitol. 2017 Sep 26;62(3):625-629. doi: 10.1515/ap-2017-0076. PubMed PMID: 28682760.
16: Pfeifer LFM, Castro NA, Neves PMA, Cestaro JP, Schneider A. Comparison between two estradiol-progesterone based protocols for timed artificial insemination in blocks in lactating Nelore cows. Anim Reprod Sci. 2017 Jun;181:125-129. doi: 10.1016/j.anireprosci.2017.03.025. Epub 2017 Apr 4. PubMed PMID: 28416377.
17: Sauls JA, Voelz BE, Hill SL, Mendonça LGD, Stevenson JS. Increasing estrus expression in the lactating dairy cow. J Dairy Sci. 2017 Jan;100(1):807-820. doi: 10.3168/jds.2016-11519. Epub 2016 Nov 23. PubMed PMID: 27889121.
18: Carvalho ER, Martins T, Lamb GC, Vasconcelos JL. Ovulation time in suckled beef cows is anticipated by use of low doses of progesterone and temporary calf removal on fixed timed AI protocol. Theriogenology. 2016 Dec;86(9):2238-2243. doi: 10.1016/j.theriogenology.2016.07.015. Epub 2016 Jul 25. PubMed PMID: 27543363.
19: Melo LF, Monteiro PLJ Jr, Surjus RS, Drum JN, Wiltbank MC, Sartori R. Progesterone-based fixed-time artificial insemination protocols for dairy cows: Gonadotropin-releasing hormone versus estradiol benzoate at initiation and estradiol cypionate versus estradiol benzoate at the end. J Dairy Sci. 2016 Nov;99(11):9227-9237. doi: 10.3168/jds.2016-11220. Epub 2016 Aug 24. PubMed PMID: 27568044.
20: Ferraz Junior MV, Pires AV, Biehl MV, Santos MH, Barroso JP, Gonçalves JR, Sartori R, Day ML. Comparison of two timed artificial insemination system schemes to synchronize estrus and ovulation in Nellore cattle. Theriogenology. 2016 Nov;86(8):1939-43. doi: 10.1016/j.theriogenology.2016.06.012. Epub 2016 Jun 23. PubMed PMID: 27474237.

Explore Compound Types